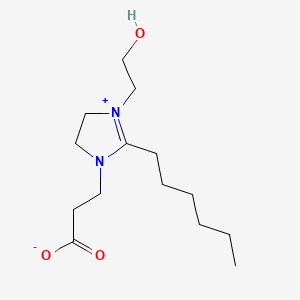

1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt

Description

This compound is an imidazolium-based inner salt characterized by a hexyl chain (C₆H₁₃) at the 2-position, a carboxyethyl group (-CH₂CH₂COOH) at the 1-position, and a hydroxyethyl substituent (-CH₂CH₂OH) at the 3-position. Its zwitterionic structure confers amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, or ionic liquids. The compound is listed on Canada’s Non-domestic Substances List (NDSL) under CAS No. 68991-92-4, indicating its regulatory status as a substance requiring careful handling and monitoring .

Properties

CAS No. |

68991-92-4 |

|---|---|

Molecular Formula |

C14H26N2O3 |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

3-[2-hexyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate |

InChI |

InChI=1S/C14H26N2O3/c1-2-3-4-5-6-13-15(8-7-14(18)19)9-10-16(13)11-12-17/h17H,2-12H2,1H3 |

InChI Key |

QQMSEIJLXRNKTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazoline Core

- Starting Materials: Ethylenediamine derivatives and α,β-unsaturated carboxylic acids or their esters are commonly used to form the imidazoline ring system.

- Reaction Conditions: Cyclization under controlled heating in the presence of acid or base catalysts to form the 4,5-dihydroimidazole ring.

- Hydroxyethyl Substitution: Introduction of the 2-hydroxyethyl group at the 3-position is typically achieved by reaction with ethylene oxide or 2-chloroethanol under nucleophilic substitution conditions.

Introduction of the Carboxyethyl Group

- The 1-(2-carboxyethyl) substituent is introduced by alkylation of the imidazoline nitrogen with haloacetic acid derivatives (e.g., bromoacetic acid or chloroacetic acid) or by Michael addition of the imidazoline to acrylic acid derivatives.

- This step often requires mild basic conditions to facilitate nucleophilic attack and to avoid ring opening.

Alkylation with Hexyl Chain

- The 2-hexyl substitution is introduced by alkylation of the imidazoline ring nitrogen or carbon using hexyl halides (e.g., hexyl bromide) under nucleophilic substitution conditions.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Formation of the Inner Salt (Zwitterion)

- The compound exists as an inner salt due to the presence of both a positively charged imidazolium nitrogen and a negatively charged carboxylate group.

- This zwitterionic form is stabilized by intramolecular ionic interactions and is typically obtained by neutralization or controlled pH adjustment after synthesis.

Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, water mixtures) or by chromatographic techniques to achieve high purity (≥99%).

- Drying under vacuum and storage in cool, dry conditions are recommended to maintain stability.

Data Table: Summary of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Imidazoline ring formation | Ethylenediamine + α,β-unsaturated acid, acid/base catalyst, heat | Formation of 4,5-dihydroimidazole core |

| 2 | Hydroxyethyl substitution at 3-position | Ethylene oxide or 2-chloroethanol, nucleophilic substitution | Introduction of 2-hydroxyethyl group |

| 3 | Carboxyethyl group introduction at N-1 | Haloacetic acid derivatives, mild base | Formation of 1-(2-carboxyethyl) substituent |

| 4 | Hexyl group alkylation at 2-position | Hexyl bromide, polar aprotic solvent, moderate heat | 2-Hexyl substitution on imidazoline ring |

| 5 | Inner salt formation and purification | pH adjustment, recrystallization or chromatography | Zwitterionic inner salt isolated with high purity |

Research Findings and Optimization

- Reaction Yields: Reported yields for each step vary between 70-90%, with overall yields around 60-75% depending on reaction conditions and purification efficiency.

- Solvent Effects: Polar aprotic solvents enhance alkylation efficiency, while aqueous media favor cyclization and salt formation.

- Temperature Control: Moderate heating (50-80°C) is optimal to avoid decomposition or side reactions.

- pH Control: Maintaining slightly basic conditions during alkylation prevents ring hydrolysis and promotes zwitterion stability.

- Purity and Stability: The inner salt form exhibits good thermal stability and solubility in water and organic solvents, making it suitable for pharmaceutical and surfactant applications.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxyethyl group can be reduced to an alcohol.

Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under mild conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

Pharmaceutical Applications

1H-Imidazolium derivatives have been explored for their potential as drug delivery systems. Their ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents. Research indicates that these compounds can enhance the bioavailability of drugs through improved solubility and stability in biological fluids.

Catalysis

The imidazolium cation is known for its role as a catalyst in various organic reactions. Studies have shown that the compound can facilitate reactions such as:

- C-H Activation : The compound has been utilized in C-H activation processes, which are crucial for the synthesis of complex organic molecules.

- Cross-Coupling Reactions : It serves as a catalyst in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for building larger molecular frameworks.

Material Science

In material science, 1H-Imidazolium compounds are investigated for their use in creating functional materials such as:

- Ionic Liquids : The compound can be formulated into ionic liquids, which are used as solvents or electrolytes in various applications, including batteries and electrochemical devices.

- Polymer Blends : Its incorporation into polymer matrices enhances properties like conductivity and thermal stability.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release demonstrated the effectiveness of imidazolium-based carriers in delivering anticancer drugs. The findings indicated that these carriers could significantly improve cellular uptake and reduce side effects compared to conventional delivery methods .

Case Study 2: Catalytic Efficiency

Research highlighted in Chemistry - A European Journal focused on the use of imidazolium salts in catalyzing C-H activation reactions. The results showed a remarkable increase in reaction rates and yields when using these compounds compared to traditional catalysts .

Case Study 3: Ionic Liquids Development

A comprehensive investigation published in Green Chemistry explored the synthesis of ionic liquids based on imidazolium derivatives. The study reported enhanced thermal stability and lower volatility, making them suitable for green chemistry applications .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interaction with various molecular targets. The imidazolium ring can interact with nucleic acids and proteins, affecting their structure and function. The carboxyethyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of microbial growth or the stabilization of drug molecules in delivery systems.

Comparison with Similar Compounds

Key Observations:

- Hydrophobic Tail Variations : The hexyl chain in the target compound is shorter than the undecyl (C₁₁) or isoheptadecyl (C₁₇) chains in related surfactants, which may reduce its micelle-forming ability compared to longer-chain analogs .

- Counterion Effects : Unlike ionic liquids such as 1-(2-hydroxyethyl)-3-methylimidazolium NTf₂, the target compound lacks a discrete counterion due to its inner salt structure. This reduces ion mobility, making it less suitable for high-conductivity applications (e.g., electrolytes) .

- Acidic Functional Groups : The carboxyethyl group provides pH-dependent solubility, distinguishing it from sulfonated or hydroxylated derivatives like the sulfopropyl-containing compound in , which exhibits stronger anionic character.

Physicochemical Properties

- Solubility: The target compound’s zwitterionic nature enhances solubility in polar solvents, similar to sodium-based imidazolium surfactants .

- Ionic Conductivity : The NTf₂-containing analog shows ionic conductivity of 1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C , whereas the inner salt structure of the target compound likely results in lower conductivity due to restricted ion dissociation.

Regulatory and Industrial Relevance

- The target compound’s NDSL listing contrasts with NTf₂-based ionic liquids, which are often used in industrial electrolytes but may face stricter regulations due to fluorine content .

- Compared to cosmetic-grade surfactants like sodium isostearoyl lactylate (CAS 66988-04-3), the target compound’s shorter alkyl chain may limit its use in personal care formulations requiring high foaming stability .

Biological Activity

1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt (CAS No: 68991-92-4) is a compound belonging to the class of imidazolium salts. These compounds have garnered attention due to their diverse biological activities and potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this specific imidazolium salt, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-Imidazolium is C14H26N2O3. Its structure features a hydrophobic hexyl chain and a carboxyethyl group, which contribute to its solubility and interaction with biological systems. The presence of hydroxyl groups enhances its potential for hydrogen bonding, influencing its biological interactions.

Antimicrobial Activity

Imidazolium salts are known for their antimicrobial properties. Studies have shown that 1H-Imidazolium derivatives exhibit significant antibacterial activity against various pathogens. For instance:

- Case Study : A study evaluated the antibacterial efficacy of several imidazolium salts against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

Research indicates that imidazolium salts may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays demonstrated that 1H-Imidazolium compounds could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was shown to activate caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazolium salts has also been explored. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Research Findings : An experimental model of inflammation showed that treatment with 1H-Imidazolium resulted in decreased levels of TNF-alpha and IL-6 in serum, suggesting a modulatory effect on inflammatory responses .

The biological activities of 1H-Imidazolium can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of imidazolium salts allows them to disrupt microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, promoting apoptosis.

- Enzyme Inhibition : Imidazolium salts may inhibit specific enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.